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N-Ethyl 3-

nitrobenzenesulfonamide

Cat. No.: B1336791 Get Quote

Introduction: N-Ethyl-3-nitrobenzenesulfonamide (CAS No: 28860-09-5, Molecular Formula:

C₈H₁₀N₂O₄S) is a key organic intermediate playing a crucial role in the development of a

variety of pharmaceutical compounds.[1] Its unique molecular structure, featuring a nitro-

substituted benzene ring and an ethylsulfonamide functional group, offers versatile reactivity for

the construction of complex molecular architectures. This compound and its isomers are

recognized for their utility in synthesizing therapeutic agents ranging from antiglaucoma drugs

to potential anticancer and antimicrobial agents. This document provides a detailed overview of

its applications, synthesis protocols, and its role in drug development.
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Property Value

CAS Number 28860-09-5

Molecular Formula C₈H₁₀N₂O₄S

Molecular Weight 230.2 g/mol

Purity (Typical) ≥98%

Appearance White to light yellow crystalline solid

Solubility
Soluble in common organic solvents such as

DMSO and methanol

Applications in Pharmaceutical Synthesis
While direct examples of marketed drugs synthesized from N-Ethyl-3-nitrobenzenesulfonamide

are not prominently documented in publicly available literature, the utility of its isomers,

particularly N-ethyl-2-nitrobenzenesulfonamide, provides a strong indication of its potential.

Nitrobenzenesulfonamides, in general, are pivotal in medicinal chemistry.[2]

One of the most well-documented applications of a close isomer is the use of N-ethyl-2-

nitrobenzenesulfonamide as a key intermediate in the synthesis of Dorzolamide.[3]

Dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma and ocular hypertension.

[3] The synthesis involves the reaction of the nitrobenzenesulfonamide intermediate with a

protected thiophene derivative.[3]

Furthermore, benzenesulfonamide derivatives are being explored as potential cell cycle

inhibitors for the treatment of solid tumors, including gastric, liver, and colorectal cancers.[4]

The nitro group in these molecules can be a precursor to an amino group, which is a common

feature in many biologically active compounds. The general class of nitroaromatic compounds

is instrumental in the synthesis of a wide array of drugs, including nimesulide and nitrendipine.

[5]

Experimental Protocols
The following protocols are based on established methods for the synthesis and reaction of N-

alkyl nitrobenzenesulfonamides. The protocol for the synthesis of the 2-nitro isomer is
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presented as a direct, well-documented analogue for the synthesis of N-Ethyl-3-

nitrobenzenesulfonamide.[3]

Protocol 1: Synthesis of N-Ethyl-3-
nitrobenzenesulfonamide
This protocol is adapted from the synthesis of the analogous N-ethyl-2-

nitrobenzenesulfonamide.[3]

Materials:

3-Nitrobenzenesulfonyl chloride

70% Ethylamine in water

Water

Methanol (optional, as a co-solvent)

Procedure:

In a reaction vessel, cool a 70% aqueous solution of ethylamine to 0-5 °C with an ice bath.

Portion-wise, add 3-nitrobenzenesulfonyl chloride to the cooled ethylamine solution, ensuring

the temperature is maintained below 5 °C.

Stir the reaction mixture vigorously for 15-30 minutes at 0-5 °C until the transformation is

complete (monitoring by TLC or LC-MS is recommended).

Add cold water to the reaction mixture to precipitate the product.

Continue stirring for an additional 30 minutes at 0-5 °C.

Filter the resulting solid, wash with cold water, and dry under vacuum to yield N-Ethyl-3-

nitrobenzenesulfonamide.

Expected Yield and Purity: Based on analogous syntheses, yields are typically in the range of

85-95% with a purity of >98%. For instance, the synthesis of N-ethyl-2-
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nitrobenzenesulfonamide from 2-nitrobenzenesulfonyl chloride yielded 8.97 g from 10 g of the

starting chloride.[3]

Reactant
Molar
Equivalent

Purity
Expected
Product

Expected Yield

3-

Nitrobenzenesulf

onyl chloride

1.0 >98%

N-Ethyl-3-

nitrobenzenesulf

onamide

85-95%

70% Ethylamine

in water
Excess

Protocol 2: Mitsunobu Reaction for the Synthesis of a
Dorzolamide Analogue Intermediate
This protocol demonstrates a key reaction where an N-alkyl nitrobenzenesulfonamide is used

to introduce a sulfonamide group into a molecule, a critical step in the synthesis of dorzolamide

and related structures.[3]

Materials:

A suitable alcohol (e.g., cis-4-hydroxy-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-

dioxide)

N-Ethyl-3-nitrobenzenesulfonamide

Triphenylphosphine (PPh₃) or Tributylphosphine (Bu₃P)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

Anhydrous aprotic solvent (e.g., Toluene, THF)

Procedure:

Under a nitrogen atmosphere, dissolve the alcohol, N-Ethyl-3-nitrobenzenesulfonamide, and

the phosphine in the anhydrous aprotic solvent.
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Cool the mixture to -30 °C to -20 °C.

Slowly add the azodicarboxylate to the cooled mixture, maintaining the low temperature.

Stir the reaction at this temperature for several hours until completion (monitor by TLC or LC-

MS).

Allow the reaction to warm to room temperature.

The product can be isolated by filtration if it precipitates, or by standard aqueous work-up

and column chromatography.

Reactant
Molar
Equivalent

Solvent Product
Yield (based
on 2-nitro
analogue)

cis-4-hydroxy-

thieno-[2,3-b]-

thiopyran

derivative

1.0 Toluene

trans-4-[N-ethyl-

N-(3-

nitrobenzenesulf

onyl)amino]-

thieno-[2,3-b]-

thiopyran

derivative

~80%

N-Ethyl-3-

nitrobenzenesulf

onamide

1.1

Triphenylphosphi

ne
1.2

Diisopropyl

azodicarboxylate
1.2

Reaction Workflow and Signaling Pathway
The synthesis of N-Ethyl-3-nitrobenzenesulfonamide and its subsequent use in pharmaceutical

synthesis can be visualized as a streamlined workflow.
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Synthesis of Intermediate

Pharmaceutical Application
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Caption: Synthetic workflow from starting materials to a final pharmaceutical product using N-

Ethyl-3-nitrobenzenesulfonamide as a key intermediate.

Nitrobenzenesulfonamide derivatives have also been identified as inverse agonists of the

Estrogen-Related Receptor Alpha (ERRα), a target in cancer therapy.[2] By inhibiting ERRα,

these compounds can disrupt cancer cell metabolism and proliferation.[2]
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Caption: Simplified signaling pathway of ERRα and its inhibition by a nitrobenzenesulfonamide

derivative.

Conclusion
N-Ethyl-3-nitrobenzenesulfonamide is a valuable and versatile intermediate for pharmaceutical

research and development. Its straightforward synthesis and the reactivity of its functional

groups allow for its incorporation into a wide range of complex molecules. Drawing parallels

from its isomers used in the synthesis of established drugs like dorzolamide, and considering

the broader biological activity of nitrobenzenesulfonamides, N-Ethyl-3-

nitrobenzenesulfonamide holds significant promise for the discovery and development of new

therapeutic agents. The provided protocols and workflows serve as a practical guide for

researchers and scientists in the pharmaceutical industry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1336791?utm_src=pdf-custom-synthesis
https://www.calpaclab.com/n-ethyl-3-nitrobenzenesulfonamide-min-98-100-grams/ala-n183448-100g
https://www.benchchem.com/pdf/The_Nitrobenzenesulfonamides_A_Comprehensive_Technical_Guide_to_Their_Discovery_Synthesis_and_Evolution_in_Drug_Development.pdf
https://patents.google.com/patent/US7842821B2/en
https://patents.google.com/patent/US7842821B2/en
https://patents.google.com/patent/EP2366687A2/en
https://patents.google.com/patent/EP2366687A2/en
https://www.mdpi.com/1424-8247/15/6/705
https://www.benchchem.com/product/b1336791#n-ethyl-3-nitrobenzenesulfonamide-as-an-intermediate-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b1336791#n-ethyl-3-nitrobenzenesulfonamide-as-an-intermediate-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b1336791#n-ethyl-3-nitrobenzenesulfonamide-as-an-intermediate-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b1336791#n-ethyl-3-nitrobenzenesulfonamide-as-an-intermediate-in-pharmaceutical-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1336791?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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